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Compound of Interest

Compound Name: N-Methyl-4-phenoxybenzylamine

Cat. No.: B064334

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-phenoxybenzylamine is a secondary amine belonging to the benzylamine class
of organic compounds. Its structure, characterized by a central benzylamine core with a
phenoxy substituent at the 4-position of the benzyl ring and a methyl group on the nitrogen
atom, suggests potential applications in medicinal chemistry and drug discovery. This technical
guide provides a detailed overview of the physicochemical properties, potential synthetic
routes, and predicted biological activity of N-Methyl-4-phenoxybenzylamine, drawing upon
available data for the compound and its structural analogs. The information is presented to
support further research and development efforts involving this molecule.

Physicochemical Properties

While experimental data for some physicochemical properties of N-Methyl-4-
phenoxybenzylamine are not extensively reported in the public domain, a combination of
database information and computational predictions allows for a comprehensive profile. The
hydrochloride salt of a similar compound, 4-(4-Methylphenoxy)benzylamine, is noted to have
enhanced solubility in polar solvents and stability under refrigerated conditions.

Table 1: Physicochemical Data for N-Methyl-4-phenoxybenzylamine
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Property Value Source
N-methyl-1-(4-

IUPAC Name _ PubChem
phenoxyphenyl)methanamine

CAS Number 169943-40-2 PubChem

Molecular Formula C14H1sNO PubChem

Molecular Weight 213.27 g/mol PubChem

XLogP3 2.8 PubChem (Computed)

Hydrogen Bond Donor Count 1 PubChem (Computed)

Hydrogen Bond Acceptor
2 PubChem (Computed)

Count

Rotatable Bond Count 3 PubChem (Computed)

Experimental Protocols

Synthesis of N-Methyl-4-phenoxybenzylamine via
Reductive Amination

A plausible and widely utilized method for the synthesis of N-Methyl-4-phenoxybenzylamine
is the reductive amination of 4-phenoxybenzaldehyde with methylamine. This two-step, one-pot
reaction involves the formation of an intermediate imine followed by its reduction to the
corresponding amine.

Materials:
e 4-Phenoxybenzaldehyde
o Methylamine (solution in a suitable solvent, e.g., THF or methanol)

e Reducing agent (e.g., Sodium borohydride (NaBHa4), Sodium cyanoborohydride (NaBHsCN),
or Titanium(IV) isopropoxide/NaBHa4)
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e Anhydrous solvent (e.g., Methanol, Ethanol, Dichloromethane (DCM), or 1,2-Dichloroethane
(DCE))

o Acetic acid (catalyst, optional)
e Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

» Solvents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate
solution, brine)

Procedure:

e Imine Formation: Dissolve 4-phenoxybenzaldehyde in an anhydrous solvent within a round-
bottom flask equipped with a magnetic stirrer. Add a solution of methylamine (typically 1.1 to
1.5 equivalents). If desired, a catalytic amount of acetic acid can be added to facilitate imine
formation. The reaction is typically stirred at room temperature for 1-2 hours. Progress can
be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass
Spectrometry (GC-MS).

e Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Slowly
add the chosen reducing agent (e.g., sodium borohydride, typically 1.5 to 2.0 equivalents)
portion-wise, maintaining the temperature below 10°C. After the addition is complete, allow
the reaction to warm to room temperature and stir for an additional 2-12 hours, or until the
reaction is complete as indicated by TLC or GC-MS.

o Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution
of ammonium chloride. If the solvent is immiscible with water (e.g., DCM or DCE), separate
the organic layer. If a water-miscible solvent was used (e.g., methanol), remove the solvent
under reduced pressure and then partition the residue between water and an organic solvent
like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate
solution and brine.

 Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate
under reduced pressure to obtain the crude product. The crude N-Methyl-4-
phenoxybenzylamine can be further purified by column chromatography on silica gel or by
distillation under reduced pressure.
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Determination of Physicochemical Properties

Standard experimental protocols for determining key physicochemical properties include:

Melting Point: Determined using a calibrated melting point apparatus.
» Boiling Point: Determined by distillation at a specific pressure.

o Solubility: Assessed by dissolving the compound in various solvents at a known
concentration and temperature, often quantified by techniques like UV-Vis spectroscopy or
High-Performance Liquid Chromatography (HPLC).

e LogP (Octanol-Water Partition Coefficient): Experimentally determined using the shake-flask
method or estimated by reversed-phase HPLC.

Potential Biological Activity and Signaling Pathway

Based on the biological activity of structurally related compounds, N-Methyl-4-
phenoxybenzylamine is predicted to be an inhibitor of monoamine oxidases (MAOs).[1] MAOs
are a family of enzymes responsible for the degradation of monoamine neurotransmitters such
as dopamine, norepinephrine, and serotonin.[2] Inhibition of these enzymes leads to an
increase in the concentration of these neurotransmitters in the brain, a mechanism of action for
several antidepressant and anti-Parkinson's disease drugs.[2]

A study on 4-(O-Benzylphenoxy)-N-methylbutylamine, a compound with a similar
pharmacophore, demonstrated its ability to inhibit both MAO-A and MAO-B.[1] Specifically, it
was found to be a competitive inhibitor of MAO-A and a noncompetitive inhibitor of MAO-B.[1]

Proposed Signaling Pathway: Monoamine Oxidase
Inhibition

The diagram below illustrates the proposed mechanism of action for N-Methyl-4-
phenoxybenzylamine as a monoamine oxidase inhibitor.
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Caption: Proposed mechanism of N-Methyl-4-phenoxybenzylamine as a monoamine oxidase
inhibitor.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a general workflow for screening the biological activity of N-
Methyl-4-phenoxybenzylamine, with a focus on its potential as a monoamine oxidase
inhibitor.
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Caption: General experimental workflow for evaluating the biological activity of N-Methyl-4-
phenoxybenzylamine.

Conclusion

N-Methyl-4-phenoxybenzylamine presents as a molecule of interest for further investigation
in the field of medicinal chemistry. The predicted physicochemical properties and established
synthetic routes provide a solid foundation for its preparation and characterization. The
potential for this compound to act as a monoamine oxidase inhibitor, based on the activity of
structural analogs, offers a compelling rationale for its biological evaluation. The experimental
protocols and workflows outlined in this guide are intended to facilitate future research into the
therapeutic potential of N-Methyl-4-phenoxybenzylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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